molecular formula C10H13N3O4 B15093806 Dimethyl 2-(dimethylamino)pyrimidine-4,6-dicarboxylate

Dimethyl 2-(dimethylamino)pyrimidine-4,6-dicarboxylate

Cat. No.: B15093806
M. Wt: 239.23 g/mol
InChI Key: VDTHULNTBQALCH-UHFFFAOYSA-N
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Description

Dimethyl 2-(dimethylamino)pyrimidine-4,6-dicarboxylate is a chemical compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are essential components in various biological molecules, including nucleotides and vitamins. This compound is characterized by the presence of two dimethylamino groups and two ester groups attached to the pyrimidine ring, making it a versatile molecule in synthetic chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-(dimethylamino)pyrimidine-4,6-dicarboxylate typically involves the reaction of pyrimidine derivatives with dimethylamine and esterification agents. One common method includes the use of dimethylformamide (DMF) as a solvent and a catalyst such as triethylamine. The reaction conditions often require heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes the purification of the product through crystallization or distillation to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(dimethylamino)pyrimidine-4,6-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the dimethylamino groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Dimethyl 2-(dimethylamino)pyrimidine-4,6-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Dimethyl 2-(dimethylamino)pyrimidine-4,6-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4,6-dimethylpyrimidine: Similar in structure but lacks the ester groups.

    4-Dimethylaminopyridine: Contains a pyridine ring instead of a pyrimidine ring.

    2-Amino-4,6-dihydroxypyrimidine: Contains hydroxyl groups instead of ester groups.

Uniqueness

Dimethyl 2-(dimethylamino)pyrimidine-4,6-dicarboxylate is unique due to the presence of both dimethylamino and ester groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound in various synthetic and industrial applications .

Properties

Molecular Formula

C10H13N3O4

Molecular Weight

239.23 g/mol

IUPAC Name

dimethyl 2-(dimethylamino)pyrimidine-4,6-dicarboxylate

InChI

InChI=1S/C10H13N3O4/c1-13(2)10-11-6(8(14)16-3)5-7(12-10)9(15)17-4/h5H,1-4H3

InChI Key

VDTHULNTBQALCH-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=CC(=N1)C(=O)OC)C(=O)OC

Origin of Product

United States

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